3-Ethenyltriazole-4-sulfonamide
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Overview
Description
3-Ethenyltriazole-4-sulfonamide is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They have been found to exhibit a wide range of pharmacological activities, such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .
Molecular Structure Analysis
Triazole compounds, including this compound, have a unique molecular structure. They contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom .Scientific Research Applications
Antimicrobial and Antifungal Activities
Sulfonamide derivatives have shown potential as antimicrobial and antifungal agents. For instance, sulfonamides synthesized from dopamine derivatives exhibited significant antioxidant activities and inhibited acetylcholinesterase (AChE) activity, suggesting their use in neurodegenerative disease management and as antimicrobial agents due to their inhibition properties against linoleic acid peroxidation and AChE activity (Göçer et al., 2013). Additionally, novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles demonstrated promising antibacterial and antifungal activities, with some analogues showing significant efficacy, highlighting their potential in developing new antibacterial and antifungal treatments (Zoumpoulakis et al., 2012).
Antiproliferative and Anticancer Effects
The design and synthesis of benzimidazole-1,2,3-triazole-sulfonamide hybrids have demonstrated sufficient antiproliferative activities against human cancer cell lines, indicating their potential as antiproliferative and antimicrobial agents. Compound 6a emerged as a potent antimicrobial agent with considerable antiproliferative activity, suggesting a promising avenue for cancer treatment research (Al-blewi et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been explored for their inhibitory effects on enzymes such as carbonic anhydrases, which are critical for various physiological functions. The development of glycoconjugate benzene sulfonamides containing diverse carbohydrate-triazole tails has provided insight into enzyme active site topology, yielding several potent and selective inhibitors towards human carbonic anhydrase isozymes. This approach offers potential cancer therapy applications based on enzyme inhibition (Wilkinson et al., 2006).
Development of Acaricidal and Insecticidal Agents
Research into sulfone/sulfoxide group-containing compounds has led to the discovery of novel acaricides and insecticides. The synthesis of 2,4-diphenyl-1,3-oxazolines containing sulfone/sulfoxide groups has revealed compounds with significant acaricidal activities against spider mite larvae and eggs, as well as insecticidal activities against lepidopteran pests. These findings support the development of environmentally benign pesticides with unique modes of action (Yu et al., 2016).
Mechanism of Action
Target of Action
3-Ethenyltriazole-4-sulfonamide, as a sulfonamide derivative, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By mimicking PABA, the compound binds to the enzyme’s active site, preventing the enzyme from interacting with its natural substrate, PABA . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folic acid synthesis pathway . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, the compound indirectly disrupts DNA synthesis, leading to the inhibition of bacterial growth .
Pharmacokinetics
They are also known for their resistance to biodegradation, which may lead to long residence times in both water and soil matrices .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial DNA synthesis, the compound effectively halts the replication of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of the compound in various environmental media due to its high resistance to biodegradation can lead to long residence times . This persistence in the environment can potentially lead to the development of antibiotic resistance among bacteria . Therefore, careful management and disposal of such compounds are crucial to prevent environmental contamination and the spread of antibiotic resistance .
Safety and Hazards
Future Directions
Triazole compounds, including 3-Ethenyltriazole-4-sulfonamide, are becoming potential drug candidates for the scientific community . They have been found to exhibit a wide range of pharmacological activities, and their use in medicinal chemistry has increased substantially in recent years . Future research may focus on the development of new triazole-based drugs and the exploration of their potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
3-Ethenyltriazole-4-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial in treating various diseases .
Cellular Effects
They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression . Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Dosage Effects in Animal Models
It is known that sulfonamides can cause various side effects, including diseases of the digestive and respiratory tracts, when used in large doses .
Metabolic Pathways
This compound is likely involved in the folic acid synthesis pathway, given its structural similarity to PABA . It may interact with enzymes or cofactors involved in this pathway .
Transport and Distribution
Sulfonamides are known to be transported and distributed in various ways in the body .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-ethenyltriazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h2-3H,1H2,(H2,5,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGTXYAVAHELLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C(=CN=N1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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